molecular formula C8H5Br2FO3 B14026580 Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate

Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate

Cat. No.: B14026580
M. Wt: 327.93 g/mol
InChI Key: KGVUGGVIPZBHGT-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate is a chemical compound with the molecular formula C8H5Br2FO3 and a molecular weight of 327.93 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate typically involves the esterification of 2,4-dibromo-6-fluoro-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols .

Scientific Research Applications

Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzene ring.

Properties

Molecular Formula

C8H5Br2FO3

Molecular Weight

327.93 g/mol

IUPAC Name

methyl 2,4-dibromo-6-fluoro-3-hydroxybenzoate

InChI

InChI=1S/C8H5Br2FO3/c1-14-8(13)5-4(11)2-3(9)7(12)6(5)10/h2,12H,1H3

InChI Key

KGVUGGVIPZBHGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)O)Br

Origin of Product

United States

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